molecular formula C20H17ClN6O3 B2963013 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 892468-17-6

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2963013
CAS No.: 892468-17-6
M. Wt: 424.85
InChI Key: XXPFPOUCDRQELE-UHFFFAOYSA-N
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Description

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound known for its various applications in chemistry, biology, and industry. It features a triazolopyrimidine core, often associated with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide involves multi-step organic reactions. Starting materials typically include substituted benzylamines, triazole derivatives, and acetylation agents. The synthetic route may involve:

  • Formation of the Triazolopyrimidine Core: This may start from a suitable triazole precursor and undergo cyclization reactions to form the pyrimidine ring.

  • Benzyl Substitution: Introduction of the benzyl group through nucleophilic substitution or similar reactions.

  • Acetylation: Acetylation of the amine group using acyl chlorides or acetic anhydride under basic conditions.

  • Final Assembly: The final steps typically involve coupling reactions to assemble the compound.

Industrial Production Methods: In an industrial setting, these reactions are scaled up using large reactors. Parameters such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow reactors are often used for large-scale production, ensuring efficient heat transfer and reaction control.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions typically at the benzyl position.

  • Reduction: Reduction reactions may target the nitro or carbonyl groups in the compound.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Common reagents include hydrogen gas with palladium catalyst or lithium aluminum hydride.

  • Substitution: Utilizes reagents like halogenating agents or alkylating agents under appropriate conditions.

Major Products:

  • Oxidation may produce benzyl alcohols or carboxylic acids.

  • Reduction typically yields amines or alcohols.

  • Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of other complex organic compounds.

  • Plays a role in studying reaction mechanisms due to its multifunctional structure.

Biology:

  • Potential pharmacological agent due to its triazolopyrimidine core, which is known for anti-inflammatory, antimicrobial, and anticancer properties.

  • Acts as a biochemical probe to study enzyme mechanisms.

Medicine:

  • Investigated as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry:

  • May serve as a precursor for agrochemicals or specialty chemicals used in various industrial applications.

Mechanism of Action

The mechanism:

  • The compound's biological activity is often attributed to its ability to bind to specific molecular targets like enzymes or receptors.

  • The triazolopyrimidine core may interact with active sites in proteins, inhibiting their function or modulating their activity.

  • Pathways involved could include inhibition of enzyme activity, interference with DNA/RNA synthesis, or modulation of signaling pathways.

Comparison with Similar Compounds

  • 2-(4-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

  • 2-(3-phenyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Comparison:

  • While similar compounds may share structural motifs, variations in substituents can lead to significant differences in their biological activity and chemical properties.

  • The presence of a benzyl group instead of a phenyl group can enhance lipophilicity, affecting the compound's absorption and distribution in biological systems.

This compound represents a blend of intricate synthetic chemistry and versatile applications, underscoring the fascinating interplay between structure and function in organic molecules.

Properties

IUPAC Name

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3/c1-30-16-8-7-14(21)9-15(16)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPFPOUCDRQELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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